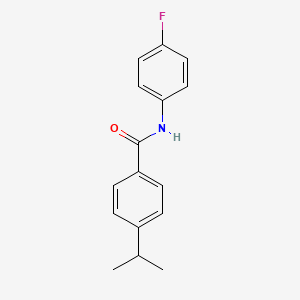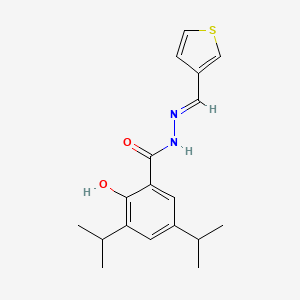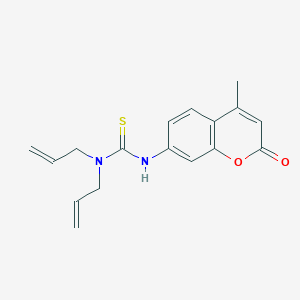
3,7-dimethyl-2-(4-morpholinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to understand the mechanisms of glutamate neurotransmission.
Mechanism of Action
3,7-dimethyl-2-(4-morpholinyl)quinoline blocks the action of glutamate at the ionotropic glutamate receptor by binding to the receptor's ion channel. It acts as a non-competitive antagonist, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity.
Advantages and Limitations for Lab Experiments
3,7-dimethyl-2-(4-morpholinyl)quinoline is a potent and selective antagonist of the ionotropic glutamate receptor. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. However, 3,7-dimethyl-2-(4-morpholinyl)quinoline has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which means that it may not accurately represent the physiological effects of endogenous glutamate. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has a short half-life, which means that it may require frequent administration in experiments.
Future Directions
3,7-dimethyl-2-(4-morpholinyl)quinoline has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is to investigate the role of 3,7-dimethyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore the use of 3,7-dimethyl-2-(4-morpholinyl)quinoline in combination with other drugs to enhance its neuroprotective effects. Moreover, future research can investigate the potential of 3,7-dimethyl-2-(4-morpholinyl)quinoline as a therapeutic agent for other conditions such as chronic pain and depression.
Synthesis Methods
3,7-dimethyl-2-(4-morpholinyl)quinoline is synthesized through a multi-step process involving the reaction of 2-chloro-3,6-dimethylquinoline with morpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3,7-dimethyl-2-(4-morpholinyl)quinoline.
Scientific Research Applications
3,7-dimethyl-2-(4-morpholinyl)quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541295 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)


![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)